molecular formula C14H9B B1281567 1-Bromoanthracene CAS No. 7397-92-4

1-Bromoanthracene

Cat. No. B1281567
CAS RN: 7397-92-4
M. Wt: 257.12 g/mol
InChI Key: XMWJLKOCNKJERQ-UHFFFAOYSA-N
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Description

1-Bromoanthracene is a brominated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) with a wide range of applications in organic electronics and photonics due to its unique photophysical properties. The bromine atom in 1-bromoanthracene provides a reactive site for further chemical modifications, making it a versatile intermediate for the synthesis of various anthracene derivatives .

Synthesis Analysis

The synthesis of 1-bromoanthracene and its derivatives has been extensively studied. For instance, hexabromoanthracenes can be synthesized by direct bromination of 9,10-dibromoanthracene, which upon treatment with bases can yield tetrabromoanthracene derivatives . The Suzuki Cross-coupling reaction has been employed to synthesize luminescent compounds such as 9-bromo-10-naphthalen-2-yl-anthracene . Additionally, 9-bromoanthracene serves as a starting material for the synthesis of high-purity 9,9′-bianthracene . The Sonogashira cross-coupling reaction of 9-bromoanthracene with ethynyltrimethylsilane has been used to produce various anthracene-containing compounds . Furthermore, 1,8-bis(dimethylamino)-9-bromoanthracene has been synthesized and used as a tridentate ligand for the synthesis of boron and palladium compounds . Simple synthesis methods have also been reported for unsubstituted anthracenes starting from bromobenzene .

Molecular Structure Analysis

The molecular structure of 1-bromoanthracene derivatives has been characterized using various spectroscopic techniques such as NMR, IR, UV-vis, and mass spectrometry. These studies have provided insights into the crystallization, film formation, and light absorption properties of these compounds . X-ray crystallography has been used to determine the structures of palladium compounds derived from 1,8-bis(dimethylamino)-9-bromoanthracene .

Chemical Reactions Analysis

1-Bromoanthracene participates in a variety of chemical reactions. It can undergo nucleophilic aromatic substitution (SNAr) with benzenethiolate anion , and its radical cation can fragment to lose bromine and hydrogen atoms . The compound's reactivity has been harnessed to create phosphanylanthracene derivatives through reactions with chlorodiphenylphosphane . The bromine atom in 1-bromoanthracene is a key functional group that facilitates further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromoanthracene derivatives have been studied through photophysical processes, such as UV-vis absorption and fluorescence spectra. These compounds exhibit solvent-dependent emission spectra, with the ability to emit blue and blue-violet light. The emission intensity can be quenched by electron donors, following the Stern-Volmer equation . The heat of formation and bond energies of 1-bromoanthracene have been determined using photoionization mass spectrometry and computational methods . These properties are crucial for the application of 1-bromoanthracene derivatives in organic electronics and photonics.

Scientific Research Applications

Chemical Reactions and Mechanisms

  • SNAr Mechanism Study : The reaction of 9-bromoanthracene with benzenethiolate in tetraglyme has been studied, providing evidence against a competing electron-transfer mechanism and supporting an SNAr mechanism. This understanding is essential for developing more efficient synthesis processes involving bromoanthracenes (Baumgarner et al., 1992).

  • Formation of Fluorescent Monomers : 9-(Guanidinomethyl)-10-vinylanthracene, a fluorescent monomer, has been synthesized starting from 9-bromoanthracene. This monomer shows potential in complexation with carboxylic acids and copolymerization, indicating its utility in polymer science (Zhang, Verboom, & Reinhoudt, 2001).

Physical Properties and Behavior

  • Thermochemical and Vapor Pressure Studies : Research on the thermochemical and vapor pressure behavior of anthracene and brominated anthracene mixtures, including 9-bromoanthracene, reveals insights into their solid-liquid equilibrium temperatures and vapor pressures, important for material science applications (Fu & Suuberg, 2013).

  • Sonogashira Cross-Coupling Reaction : A study on the Sonogashira reaction of 9-bromoanthracene and ethynyltrimethylsilane highlights the formation of unexpected products, offering a mechanistic rationale that is crucial for organic synthesis and material chemistry (Nikitin et al., 2019).

Safety And Hazards

1-Bromoanthracene may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromoanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWJLKOCNKJERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501490
Record name 1-Bromoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromoanthracene

CAS RN

7397-92-4
Record name 1-Bromoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
MN Akhtar, JG Hamilton, DR Boyd… - Journal of the …, 1979 - pubs.rsc.org
… and recrystallization from etherpentane gave 1-bromoanthracene (0.8 g, 63y0… 1-bromoanthracene in addition to a second oil which decomposed into acetic acid and 1-bromoanthracene…
Number of citations: 13 pubs.rsc.org
J Netka, SL Crump, B Rickborn - The Journal of Organic …, 1986 - ACS Publications
… The 1-bromoanthracene derivative 16 proved to be much less reactive toward TFA than any of the other substrates discussed to this point. Competition kinetics runs carried out as …
Number of citations: 55 pubs.acs.org
L Zhao, RI Kaiser, B Xu, U Ablikim… - Angewandte …, 2020 - Wiley Online Library
A unified low‐temperature reaction mechanism on the formation of acenes, phenacenes, and helicenes—polycyclic aromatic hydrocarbons (PAHs) that are distinct via the linear, zigzag, …
Number of citations: 18 onlinelibrary.wiley.com
Y Miyake, M Tokumura, Q Wang, T Amagai… - Journal of Environmental …, 2017 - Elsevier
Here, we examined the incineration of extruded polystyrene containing hexabromocyclododecane (HBCD) in a pilot-scale incinerator under various combustion temperatures (800–950…
Number of citations: 10 www.sciencedirect.com
S Aoki, E Tsurumaki, M Yamashina… - …, 2022 - Wiley Online Library
… The reaction of 1-lithioanthracene, prepared from 1-bromoanthracene (5), 11 with 1-anthracenecarbaldehyde (6) 12 afforded di(1-anthryl)methanol (7). Oxidation of alcohol 7 with 2,3-…
NB Price - The Journal of Organic Chemistry, 1992 - amp.chemicalbook.com
9-bromoanthracene is a kind of bromine-derived anthracene. It is known to be able to reversibly photodimerize in a head-to tail fashion upon irradiation by long-wavelength ultraviolet …
Number of citations: 0 amp.chemicalbook.com
K Akasaka, T Suzuki, H Ohrui, H Meguro - Analytical letters, 1987 - Taylor & Francis
… Under nitrogen atomosphere, the mixture was poured into 500 ml three-necked flask containing 1bromoanthracene (5.0 g ) prepared from anthracene and copper(I1) bromide (ll), and …
Number of citations: 104 www.tandfonline.com
S Park, S Kang, S Park, H Kwon, H Lee, K Lee, J Park - Applied Sciences, 2023 - mdpi.com
… C, distillation was conducted in order to remove the solvent, and the remainder was filtered using chloroform as an eluent and dried in vacuum obtaining 2.3 g of 1-bromoanthracene as …
Number of citations: 2 www.mdpi.com
SE Martin, MD Streeter, LL Jones… - The Journal of …, 2014 - ACS Publications
… We attribute this failure to the sterically hindered environment around the bromine, as 1-bromoanthracene (1e) reacts smoothly under the optimized conditions to yield α-arylated ketone …
Number of citations: 3 pubs.acs.org
Y Ni, W Fang, MA Olson - Molecules, 2023 - mdpi.com
… 1-Bromoanthracene was synthesized following procedures reported in the literature [37]. Analytical thin-layer chromatography (TLC) was performed on aluminum sheets precoated with …
Number of citations: 1 www.mdpi.com

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